Definition and Structural Characteristics of (+)-Darunavir-d9
(+)-Darunavir-d9 (chemical name: [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenyl-methyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester; synonyms: TMC114-d9, UIC-94017-d9) is a stereospecifically deuterated analog of Darunavir. Its structure retains the core pharmacological scaffold of Darunavir, which includes:
- A bis-tetrahydrofuranyl (bis-THF) group conferring high affinity for the HIV-1 protease active site [2].
- A p-aminosulfonamide moiety critical for binding to protease residues Asp-29 and Asp-30 [2] [6].
- An isobutyl group where all nine hydrogen atoms (−CH(CH₃)₂) are replaced by deuterium (−CD(CD₃)₂), resulting in the −d9 designation [1] [4].
This selective deuteration increases its molecular weight to 556.72 g/mol (molecular formula: C₂₇H₂₈D₉N₃O₇S) compared to 547.66 g/mol for non-deuterated Darunavir [1] [4]. The deuterium atoms induce negligible changes to the molecule’s three-dimensional conformation or electronic properties, preserving its biochemical interactions while creating a distinct mass signature.
Table 1: Key Structural and Chemical Identifiers of (+)-Darunavir-d9
Property | Value | Source |
---|
CAS Number | 1133378-37-6 | [1] [4] |
Molecular Formula | C₂₇H₂₈D₉N₃O₇S | [1] [4] |
Molecular Weight | 556.72 g/mol | [1] |
Deuterium Position | Isobutyl group (−CD(CD₃)₂) | [1] [4] |
Chiral Centers | Maintains (3R,3aS,6aR,1S,2R) configuration | [2] |
Role as a Deuterated Isotopologue in Pharmaceutical Research
Deuterated isotopologues like (+)-Darunavir-d9 exploit the kinetic isotope effect (KIE) and mass differentiation to serve as indispensable internal standards in quantitative bioanalysis:
Mass Spectrometry Internal Standards: The +9 Da mass shift creates a distinct mass-to-charge (m/z) separation from non-deuterated Darunavir in LC-MS/MS assays. This allows co-elution while avoiding signal overlap, enabling precise correction for matrix effects (e.g., ion suppression) and extraction variability. Studies by Fayet et al. validated its use for simultaneous measurement of Darunavir alongside antiretrovirals like Raltegravir and Etravirine [1].
Metabolic Stability Investigations: Though not altering target binding, deuteration can slow oxidative metabolism at the isobutyl group—a primary site of cytochrome P450 (CYP3A)-mediated hydroxylation. This property aids in tracing metabolic pathways and identifying degradation products. Mass balance studies show deuterated metabolites exhibit unique fragmentation patterns [2] [6].
Protein Binding Studies: As Darunavir binds extensively (~95%) to plasma proteins (primarily α1-acid glycoprotein), (+)-Darunavir-d9 facilitates equilibrium dialysis assays by providing a reference signal unaffected by endogenous compound interference [2] [6].
Table 2: Functional Advantages of (+)-Darunavir-d9 in Research
Application | Mechanistic Role | Outcome |
---|
LC-MS/MS Quantification | Co-elution with non-deuterated analyte | Reduces matrix effects; improves accuracy [1] |
Metabolic Profiling | Altered rate of CYP3A4 hydroxylation | Highlights primary oxidative pathways [2] |
Protein Binding Assays | Identical protein affinity | Normalizes recovery variations [2] |
Applications in Analytical Chemistry and Bioanalytical Method Development
(+)-Darunavir-d9 is a cornerstone in developing validated bioanalytical methods for HIV therapeutic monitoring and pharmacokinetic studies:
High-Sensitivity Therapeutic Drug Monitoring (TDM): It enables simultaneous quantification of Darunavir and co-administered antiretrovirals (e.g., Ritonavir, Maraviroc) in human plasma. The deuterated standard achieves lower limits of quantification (LLOQ) down to 1–10 ng/mL, as demonstrated in UPLC-MS/MS methods for pediatric and adult populations [1] [4]. Mishra and Shrivastav’s validated assay exemplifies this, using (+)-Darunavir-d9 to quantify Darunavir with <6% inter-day precision [1].
Drug-Drug Interaction Studies: As Darunavir is metabolized by CYP3A and often boosted with Ritonavir or Cobicistat, (+)-Darunavir-d9 controls for variability in extraction efficiency during complex interaction analyses (e.g., with rifampicin) [1]. Ebrahim et al. leveraged this to model Darunavir pharmacokinetics under CYP3A induction [1].
Drug Delivery System Analysis: In microbicide research, (+)-Darunavir-d9 quantifies Darunavir release kinetics from novel formulations. Murphy et al. employed it to validate darunavir stability in vaginal rings via accelerated stability testing [1].
Multi-Drug Assay Development: Its distinct mass signature permits multiplexed detection of protease inhibitors. Gupta et al. developed a high-throughput assay for bioequivalence studies using (+)-Darunavir-d9 to minimize co-eluting interferent effects [1].
Table 3: Representative Bioanalytical Applications Using (+)-Darunavir-d9
Study Context | Method | Key Performance Metrics | Reference |
---|
Plasma Quantification | UPLC-MS/MS | LLOQ: 5 ng/mL; Precision: 94–106% | [1] |
Pediatric Pharmacokinetics | HPLC-UV | Linear range: 50–10,000 ng/mL | [1] |
Vaginal Ring Release | LC-Tandem MS | Detected degradation products at 0.1% level | [1] |